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Compound of Interest

Compound Name: Butyl 2-furoate

Cat. No.: B1604542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sensory properties of various furoate esters,

compounds recognized for their diverse aromatic profiles and utilized in the flavor, fragrance,

and pharmaceutical industries. By presenting available quantitative data, detailed experimental

methodologies, and insights into the underlying sensory perception mechanisms, this

document serves as a valuable resource for professionals engaged in sensory science and

product development.

Data Presentation: A Comparative Overview of
Furoate Ester Sensory Profiles
Furoate esters, characterized by a furan ring attached to an ester group, exhibit a wide range

of sensory attributes, from fruity and sweet to nutty and even bitter. The following table

summarizes the available qualitative and limited quantitative sensory data for a selection of

these compounds. It is important to note that comprehensive, directly comparable quantitative

data such as odor and taste thresholds remain scarce in publicly available literature.
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Furoate
Ester

Chemical
Structure

Odor
Description

Taste
Description

Odor
Threshold
(ppb in
water)

Taste
Threshold
(ppm in
water)

Methyl 2-

furoate
C₆H₆O₃

Nutty,

peppermint,

tobacco, with

mushroom

undertones;

also

described as

fruity, sweet,

and fungal.[1]

Sweet,

caramel,

brown sugar,

slightly musty.

[1]

Not available Not available

Ethyl 2-

furoate
C₇H₈O₃

Balsamic,

fruity, floral,

with notes of

plum and

raisin.

Burnt. Not available Not available

Propyl 2-

furoate
C₈H₁₀O₃

Fruity,

pineapple,

sweet.

Not available Not available Not available

Butyl 2-

furoate
C₉H₁₂O₃

Fruity, sweet,

slightly fatty.
Not available Not available Not available

Hexyl 2-

furoate
C₁₁H₁₆O₃

Fruity, pear-

like, earthy,

sweet.

Not available Not available Not available

Octyl 2-

furoate
C₁₃H₂₀O₃

Fruity, waxy,

citrus.
Not available Not available Not available

Phenethyl 2-

furoate
C₁₃H₁₂O₃

Honey, floral,

rose.

Honey,

cocoa.
Not available Not available

3-Methylbutyl

2-furoate
C₁₀H₁₄O₃ Chocolate. Chocolate. Not available Not available
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Experimental Protocols: Methodologies for Sensory
Analysis
The characterization of the sensory properties of furoate esters relies on a combination of

instrumental and human panel-based methodologies. These protocols are essential for

obtaining reliable and reproducible data.

Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a mixture.[2] It

combines the separation capabilities of gas chromatography with the sensitivity of the human

nose as a detector.

Methodology:

Sample Preparation: The furoate ester sample is diluted in an appropriate solvent. For

complex matrices, a volatile extraction method like headspace solid-phase microextraction

(HS-SPME) may be employed.

Gas Chromatographic Separation: The prepared sample is injected into a gas

chromatograph equipped with a capillary column suitable for separating volatile compounds.

The column effluent is split into two streams.

Detection: One stream is directed to a conventional detector (e.g., Flame Ionization Detector

or Mass Spectrometer) for chemical identification and quantification. The other stream is led

to a sniffing port.

Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and

records the odor description and intensity at specific retention times.

Data Analysis: The olfactory data is correlated with the instrumental data to identify the

compounds responsible for specific odors. Techniques like Aroma Extract Dilution Analysis

(AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the

odor potency of a compound.[3][4][5]

Sensory Panel Evaluation
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Sensory panels, composed of trained assessors, are crucial for quantifying the taste and

aroma attributes of furoate esters.[6][7]

Methodology:

Panelist Selection and Training: Assessors are screened for their sensory acuity and trained

to identify and quantify specific sensory attributes relevant to the samples being tested.[8]

Sample Preparation: Furoate esters are dissolved in a neutral carrier (e.g., water, oil, or a

simple food matrix) at various concentrations.

Testing Procedure: Panelists are presented with the samples in a controlled environment to

minimize biases. Different sensory tests can be employed:

Descriptive Analysis: Panelists rate the intensity of various sensory attributes (e.g., fruity,

sweet, bitter, nutty) on a labeled scale.[9]

Threshold Testing: The detection threshold (the minimum concentration at which a

substance is detectable) and the recognition threshold (the minimum concentration at

which the substance is identifiable) are determined using methods like the two-alternative

forced-choice (2-AFC) staircase procedure.[2][10]

Data Analysis: Statistical analysis of the panel's responses is performed to determine the

sensory profile and thresholds of the furoate esters.

Signaling Pathways and Molecular Interactions
The perception of taste and smell is initiated by the interaction of chemical compounds with

specific receptors in the oral and nasal cavities. The signaling cascades that follow these

interactions determine the sensory experience.

Olfactory Pathway
The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRs)

located on the surface of olfactory receptor neurons in the nasal epithelium.[11] The interaction

of an odorant molecule, such as a furoate ester, with its specific olfactory receptor triggers a

cascade of intracellular events.
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Olfactory Signaling Pathway for Furoate Esters.

Bitter Taste Pathway
Some esters have been reported to elicit a bitter taste. The perception of bitterness is mediated

by a family of GPCRs known as TAS2Rs (Taste Receptors, Type 2).[1][12] While specific

TAS2Rs activated by furoate esters have not been definitively identified, the general pathway

for bitter taste transduction is well-established.
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Bitter Taste Transduction Pathway.

Conclusion
The sensory properties of furoate esters are diverse and contribute significantly to their

application in various industries. While qualitative descriptions provide a foundational

understanding, there is a clear need for more comprehensive and standardized quantitative

sensory data to facilitate direct comparisons and inform formulation decisions. Further research

into the specific olfactory and taste receptors that interact with furoate esters will provide a

more detailed understanding of the molecular basis for their perception and could pave the way
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for the targeted design of novel flavor and fragrance ingredients. The experimental protocols

and signaling pathway diagrams presented in this guide offer a framework for conducting and

interpreting sensory studies on this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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